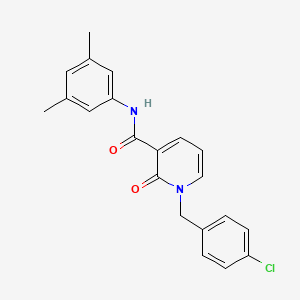

1-(4-氯苄基)-N-(3,5-二甲苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

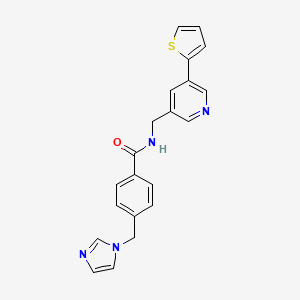

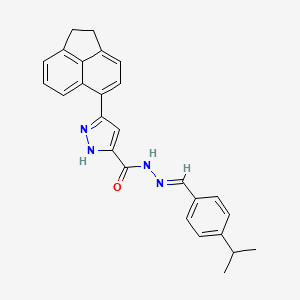

The compound "1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a chemical entity that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound suggests that it may exhibit interesting physicochemical properties and interactions due to the presence of various functional groups such as the chlorobenzyl moiety, the dimethylphenyl group, and the dihydropyridine core.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting p-/m-/o-pyridinecarbonyl chlorides with p-/m-/o-aminochlorobenzenes, as reported in the study of a 3 × 3 isomer grid of nine such compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be employed, involving a condensation reaction followed by cyclization and possible subsequent modifications.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a dihydropyridine ring, which can engage in various intramolecular and intermolecular interactions. For example, the structures of N-(chlorophenyl)pyridinecarboxamides show that intramolecular N–H···Npyridine interactions can influence molecular planarity . Similarly, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibit extensive intramolecular hydrogen bonds, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds . These observations suggest that the compound may also exhibit specific conformational features and hydrogen bonding patterns that stabilize its structure.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including condensation, cyclization, and hydrolysis, as part of their synthesis or as reactions with other chemical entities. For instance, the synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involved these types of reactions, starting from 2,3-dichlorobenzaldehyde . The compound "1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could potentially undergo similar reactions, which could be exploited in the synthesis of related compounds or in the modification of its structure for the development of new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular symmetry, lattice energy, and the nature of their intermolecular interactions. The melting temperatures (Tm) of the N-(chlorophenyl)pyridinecarboxamides, for example, were found to depend on these factors, and a linear regression of lattice energy and molecular symmetry could predict their melting points . The compound is likely to have its own unique set of physical and chemical properties, which could include solubility, stability, and reactivity, all of which would be important in determining its potential applications in various fields, such as pharmaceuticals or materials science.

科学研究应用

这种化学化合物属于 1,4-二氢吡啶 (DHP) 的更大系列,后者是含氮杂环化合物的显著类别。由于这些化合物存在于生物应用中,因此它们已被广泛用作许多药物中的主骨架,并作为合成有机化学中的起始材料。生物活性 1,4-DHP 的合成通常涉及 Hantzsch 缩合反应,并且这些化合物可以通过比较它们的构效关系 (SAR) 进一步用于制备更多生物活性化合物 (H. S. Sohal, 2021).

相关化合物研究的另一个方面突出了它们通过立体化学改善药理学特征的重要性。例如,基于吡咯烷-2-酮药效基团的结构类似物,如苯甲哌醋,已被证明可以促进记忆过程并减轻与各种病理相关的认知功能障碍。该综述强调了立体中心的构型与各个对映体的生物学特性之间的直接关系,这强调了立体化学在提高药物有效性中的重要性 (G. Veinberg 等,2015).

此外,对有机锡 (IV) 配合物进行的研究探索了它们的抗结核活性,证明了广泛的结构多样性以及配体环境、附着在锡上的有机基团和化合物结构对其生物活性的影响。此类研究表明,三有机锡 (IV) 配合物与双有机锡 (IV) 配合物相比表现出优异的抗结核活性,这突出了这些化合物在开发新的抗结核药物方面的潜力 (Humaira Iqbal 等,2015).

在抗肿瘤研究领域,已经综述了咪唑衍生物(包括与 1,4-二氢吡啶相关的咪唑衍生物)的活性。数据表明,这些化合物(其中一些已通过临床前测试)有望合成具有各种生物学特性的新抗肿瘤药物和化合物 (M. Iradyan 等,2009).

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-14-10-15(2)12-18(11-14)23-20(25)19-4-3-9-24(21(19)26)13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGCNMLCVQMFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)

![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)